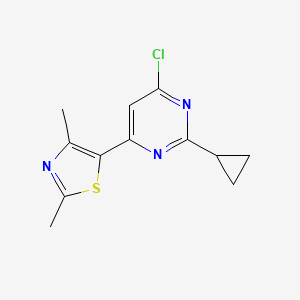
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole
Vue d'ensemble
Description
5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole (CPCDMT) is an organic compound of the thiazole family, and is a derivative of thiazole. It is used in a variety of scientific applications, including biochemical and physiological studies, as well as in laboratory experiments. It is an important tool for researchers to gain a better understanding of the structure and function of biological systems.
Applications De Recherche Scientifique
Hybrid Catalysts for Synthesis
The review by (Parmar et al., 2023) discusses the importance of hybrid catalysts in synthesizing pyranopyrimidine scaffolds, highlighting their broader synthetic applications and bioavailability. The focus is on diversified hybrid catalysts such as organocatalysts, metal catalysts, and green solvents for developing substituted pyrimidinone derivatives, demonstrating the potential of these approaches for the synthesis of complex molecules with potential pharmaceutical applications.
Antitumor Activities of Phenothiazines
(Pluta et al., 2011) review the antitumor activities of newly synthesized phenothiazine derivatives, exploring a variety of substituents and their biological effects. This paper underscores the role of structural diversity in modulating biological activities, suggesting that modifications to the core structure of compounds similar to 5-(6-Chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethylthiazole could yield significant antitumor properties.
Quinazolines and Pyrimidines in Optoelectronics
The synthesis and application of quinazoline derivatives for electronic devices are detailed by (Lipunova et al., 2018). This review highlights the incorporation of quinazoline and pyrimidine fragments into π-extended conjugated systems for creating novel optoelectronic materials, suggesting a potential research avenue for the application of this compound in the development of new materials with unique electronic properties.
Safety and Hazards
Propriétés
IUPAC Name |
5-(6-chloro-2-cyclopropylpyrimidin-4-yl)-2,4-dimethyl-1,3-thiazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3S/c1-6-11(17-7(2)14-6)9-5-10(13)16-12(15-9)8-3-4-8/h5,8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDNKAQRMTIPDRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C2=CC(=NC(=N2)C3CC3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Tert-butyl 1-(aminomethyl)-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B1480206.png)

![4-(trifluoromethyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1480208.png)




![3-(piperazin-1-yl)-5,8-dihydro-6H-pyrano[3,4-c]pyridazine](/img/structure/B1480217.png)
![1-(5,8-dihydro-6H-pyrano[3,4-c]pyridazin-3-yl)piperidin-4-amine](/img/structure/B1480218.png)

![1-(2-mercaptoethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480225.png)

![1-(2-((2-hydroxyethyl)amino)ethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1480227.png)
